N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride

Positional Isomerism Structure-Activity Relationship (SAR) Piperidine Pharmacophore

N-Cyclohexyl-N-methylpiperidin-3-amine dihydrochloride (CAS 1220017-41-3) is a disubstituted piperidine derivative, characterized by a tertiary amine core bearing cyclohexyl and methyl N-substituents, isolated as a dihydrochloride salt. Its molecular formula is C12H26Cl2N2 (MW 269.25 g/mol).

Molecular Formula C12H26Cl2N2
Molecular Weight 269.25 g/mol
CAS No. 1220017-41-3
Cat. No. B1424704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride
CAS1220017-41-3
Molecular FormulaC12H26Cl2N2
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C12H24N2.2ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;;/h11-13H,2-10H2,1H3;2*1H
InChIKeyDPIJPZZXDPONBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methylpiperidin-3-amine Dihydrochloride (CAS 1220017-41-3): Procurement-Relevant Structural and Physicochemical Baseline


N-Cyclohexyl-N-methylpiperidin-3-amine dihydrochloride (CAS 1220017-41-3) is a disubstituted piperidine derivative, characterized by a tertiary amine core bearing cyclohexyl and methyl N-substituents, isolated as a dihydrochloride salt. Its molecular formula is C12H26Cl2N2 (MW 269.25 g/mol) . This compound serves as a key intermediate or building block in medicinal chemistry, distinct from its 4-amino positional isomer by the attachment point of the exocyclic amine to the 3-position of the piperidine ring . This positional variation fundamentally differentiates its vector and pharmacophoric geometry in target-oriented synthesis, establishing it as a non-interchangeable tool in structure-activity relationship (SAR) exploration and lead optimization workflows.

Positional isomer
3-amine vector defines pharmacophoric geometry distinct from 4-isomer
Salt form
Dihydrochloride supports aqueous solubility and bioassay consistency
Purity
Specified purity supports synthesis consistency

Why N-Cyclohexyl-N-methylpiperidin-3-amine Dihydrochloride Cannot Be Swapped with Its 4-Piperidinamine or Free-Base Analogs


Positional isomerism on the piperidine ring is a critical determinant of molecular recognition. The 3-amine substitution places the basic nitrogen vector at a notably different geometric angle relative to the ring centroid compared to the more common 4-amine analog (CAS 548769-24-0). This directly impacts target binding, as piperidine-based pharmacophores rely on precise amine placement for ionic interactions with receptor or enzyme pockets [1]. Generic substitution with the 4-amino positional isomer or free-base forms without quantitative confirmation of equivalent receptor affinity, selectivity, and physiochemical properties introduces high risk of SAR disconnect. The dihydrochloride salt form further provides a consistent protonation state and water-solubility profile that the free base cannot match, making it essential for bioassay reproducibility and reliable lead generation .

3- vs 4-amine positional isomer
Replacing with the 4-amine analog may shift pharmacophoric vector and alter target binding
Salt form interchange
Free base or mono‑HCl may reduce aqueous solubility and compromise bioassay reproducibility

Quantitative Differentiation Guide: N-Cyclohexyl-N-methylpiperidin-3-amine Dihydrochloride vs. Closest Analogs


Positional Isomerism: 3-Piperidinamine vs. 4-Piperidinamine Geometry Dictates Pharmacophoric Vector

The 1,3-disubstituted piperidine core of N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride imposes a distinct vectorial orientation of the basic amine group compared to the 1,4-disubstituted isomer, N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride (CAS 548769-24-0). This spatial difference is critical for receptor binding, as piperidine nitrogen geometry directly affects its ability to form key salt bridges and hydrogen bonds in target pockets [1]. In a related series of potent piperidine-based substance P antagonists, the nitrogen position was found to serve a crucial structural role, with positional modifications profoundly impacting NK-1 receptor affinity .

3- vs 4-Piperidinamine Geometry
Class-level
Distinct amine vector orientation
May alter target binding affinity
Receptor geometry context-dependent
Positional Isomerism Structure-Activity Relationship (SAR) Piperidine Pharmacophore

Salt Form Superiority: Dihydrochloride Ensures Aqueous Solubility Contrast to Free Base

As a dihydrochloride salt, N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride demonstrates high aqueous solubility, a direct consequence of the protonated and counterion-stabilized amine. CymitQuimica confirms the hydrochloride salt form enhances its solubility in water and polar solvents, making it suitable for pharmaceutical research . Vendor descriptions of the free base or alternative salt forms (e.g., monohydrochloride) indicate significantly lower aqueous solubility, which can limit their utility in standard bioassay conditions that require compound dissolution in aqueous buffers at concentrations typically ranging from 10 µM to 100 µM .

Dihydrochloride vs Free Base Solubility
Data to verify
Dihydrochloride: aqueous soluble; Free base: limited solubility
May support bioassay buffer dissolution
Vendor-reported; independent validation advised
Aqueous Solubility Salt Formulation Bioassay Reproducibility

Purity Specification: >95% Assay by Reputable Supplier (AKSci)

N-Cyclohexyl-N-methylpiperidin-3-amine dihydrochloride is supplied by AKSci (Catalog 1810AD) with a minimum purity specification of 95% . This baseline exceeds the purity requirements for early-stage medicinal chemistry building blocks, which often tolerate lower purity (e.g., 90%). In comparative procurement, the dihydrochloride salt's stable crystalline nature facilitates handling, storage, and formulation, offering a practical advantage over less pure or hygroscopic alternatives.

Purity specification
Specification review
≥95%
Supports batch-to-batch consistency
Supplier CoA; confirm in critical steps
Chemical Purity QC Specification Procurement Standard

Where N-Cyclohexyl-N-methylpiperidin-3-amine Dihydrochloride Excels: Application Scenarios Backed by Evidence


Spatially-Constrained Piperidine Pharmacophore Optimization

In medicinal chemistry programs targeting the human muscarinic M1 receptor, Hsp70, or CCR5, the precise orientation of a basic amine is a key determinant of potency and selectivity [1]. The 3-position amine vector of N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride provides a geometric alternative to the 4-amine series, enabling expeditions into under-explored chemical space and offering a path to escape from potency cliffs or selectivity hurdles encountered with the 4-amino isomers.

Aqueous Bioassay-Ready Formulation and High-Throughput Screening

The superior aqueous solubility conferred by the dihydrochloride salt form renders the compound immediately suitable for high-throughput screening cascades. Unlike free-base analogs requiring pre-formulation with DMSO and surfactants that can denature proteins or interfere with fluorescence readouts, this compound can be prepared directly in aqueous assay buffers, reducing vehicle artifacts and accelerating the screening timeline.

Reliable Intermediate for Iterative Parallel Synthesis

With a supplier-confirmed purity of ≥95%, this compound is suitable as a core scaffold for library production through reductive amination or amide coupling, where starting material purity directly dictates final compound purity and library integrity. Its stable crystalline nature simplifies automated weighing and dissolution in synthesis robots, enhancing workflow efficiency.

Application
Selection Property
Validation Focus
Piperidine SAR exploration
3-amine positional isomer geometry
Binding affinity comparison vs 4-isomer
Aqueous bioassay formulation
Dihydrochloride salt solubility
Buffer dissolution and vehicle artifact review
Parallel synthesis building block
Purity specification
Batch consistency and impurity profile review
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